

Application Notes and Protocols: Acylation of Ethyl 2-amino-1-cyclohexene-1-carboxylate

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Compound of Interest

Compound Name: Ethyl 2-amino-1-cyclohexene-1-carboxylate

Cat. No.: B072715

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Abstract

This document provides a detailed experimental protocol for the N-acylation of **Ethyl 2-amino-1-cyclohexene-1-carboxylate**. This procedure is broadly applicable for the synthesis of various N-acylated β -enamino esters, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds. The protocol outlines a straightforward and efficient method using common laboratory reagents and techniques.

Introduction

The acylation of amines is a fundamental transformation in organic synthesis, crucial for the formation of amide bonds.[1][2] β -Enamino esters, such as **Ethyl 2-amino-1-cyclohexene-1-carboxylate**, are versatile building blocks in heterocyclic synthesis.[3] Their N-acylation provides access to a wide range of derivatives with potential applications in medicinal chemistry and materials science. This protocol details a robust method for the acylation of **Ethyl 2-amino-1-cyclohexene-1-carboxylate** using an acyl chloride or anhydride in the presence of a base.

Overall Reaction Scheme

Caption: General reaction for the N-acylation of **Ethyl 2-amino-1-cyclohexene-1-carboxylate**.

Experimental Protocol

This protocol describes the acylation of **Ethyl 2-amino-1-cyclohexene-1-carboxylate** with acetyl chloride as a representative acylating agent.

3.1. Materials and Reagents

- **Ethyl 2-amino-1-cyclohexene-1-carboxylate**
- Acetyl chloride
- Triethylamine (Et_3N)
- Dichloromethane (DCM), anhydrous
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Ethyl acetate (for chromatography)
- Hexanes (for chromatography)
- Silica gel for column chromatography

3.2. Equipment

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Separatory funnel

- Rotary evaporator
- Thin-layer chromatography (TLC) plates and chamber
- Glassware for column chromatography

3.3. Procedure

- **Reaction Setup:** To a clean, dry round-bottom flask equipped with a magnetic stir bar, add **Ethyl 2-amino-1-cyclohexene-1-carboxylate** (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 0.2 M concentration).
- **Addition of Base:** Add triethylamine (1.2 eq) to the solution. Stir the mixture at room temperature for 10 minutes.
- **Addition of Acylating Agent:** Cool the flask in an ice bath to 0 °C. Add acetyl chloride (1.1 eq) dropwise to the stirred solution over a period of 15 minutes.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:**
 - Once the reaction is complete, dilute the mixture with DCM.
 - Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of organic layer), saturated aqueous NaHCO₃ (2 x volume of organic layer), and brine (1 x volume of organic layer).
 - Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
 - Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent. The appropriate eluent ratio should be determined by TLC analysis.

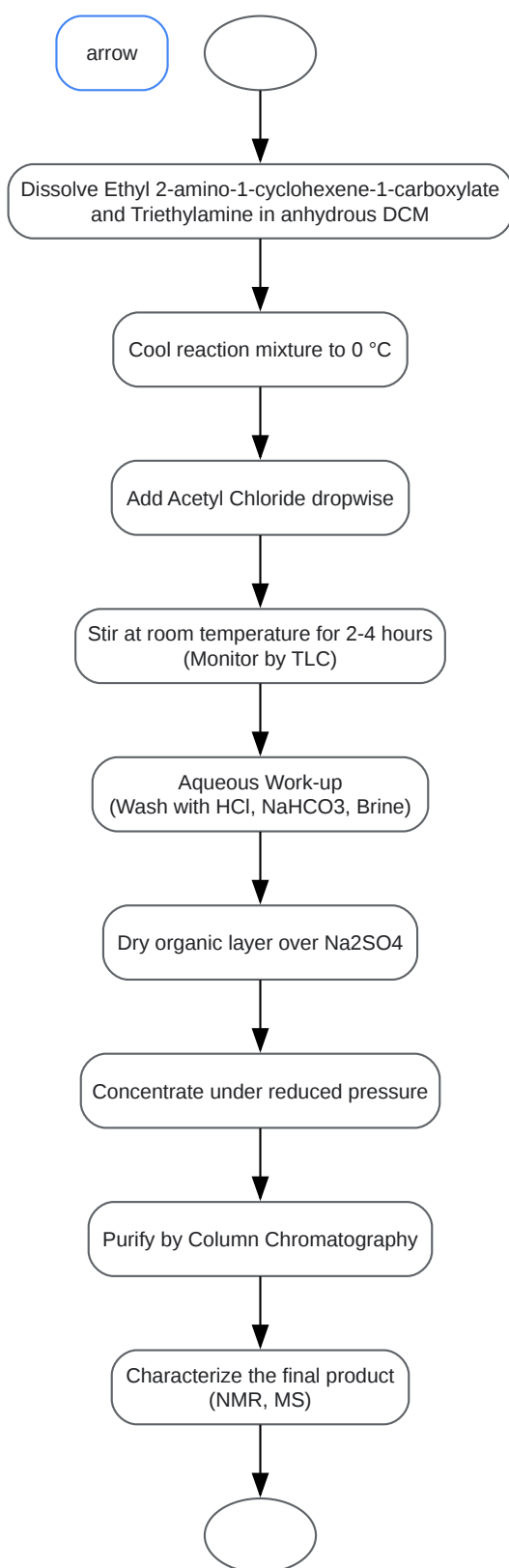
- Characterization: Characterize the purified product by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data

The following table summarizes typical quantitative data for this acylation reaction.

Parameter	Value
Reactants	
Ethyl 2-amino-1-cyclohexene-1-carboxylate	1.0 eq
Acetyl chloride	1.1 eq
Triethylamine	1.2 eq
Reaction Conditions	
Solvent	Dichloromethane (DCM)
Temperature	0 °C to Room Temperature
Reaction Time	2 - 4 hours
Product	
Expected Yield	85 - 95%
Physical Appearance	White to off-white solid or viscous oil

Experimental Workflow



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Caption: Workflow for the acylation of **Ethyl 2-amino-1-cyclohexene-1-carboxylate**.

Safety Precautions

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
- Acyl chlorides are corrosive and lachrymatory. Handle with care.
- Triethylamine is a flammable and corrosive liquid.
- Dichloromethane is a volatile and potentially carcinogenic solvent.

Disclaimer: This protocol is intended for use by trained laboratory personnel. All procedures should be carried out with appropriate safety precautions. The authors are not liable for any damages or injuries resulting from the use of this information.

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